(Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile
Overview
Description
(Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile: is an organic compound characterized by the presence of a furan ring, a nitrophenyl group, and a nitrile group
Scientific Research Applications
Chemistry
Synthesis of Heterocyclic Compounds: (Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology
Biological Activity Studies: The compound is used in studies to evaluate its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Due to its structural features, the compound is investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde and 4-nitrobenzaldehyde.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between furan-2-carbaldehyde and 4-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. This reaction forms the this compound.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in (Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the furan ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity and biological activity.
3-(furan-2-yl)-2-phenylprop-2-enenitrile: A similar compound lacking the nitro group, which may result in different chemical and biological properties.
Uniqueness
Structural Features: The presence of both the furan ring and the nitrophenyl group in (Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile makes it unique compared to other similar compounds.
Reactivity: The specific arrangement of functional groups in the compound influences its reactivity and the types of reactions it can undergo.
Biological Activity: The combination of the furan ring and the nitrophenyl group may result in unique biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-9-11(8-13-2-1-7-18-13)10-3-5-12(6-4-10)15(16)17/h1-8H/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOKRZBIDISXKU-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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